molecular formula C10H16N2 B12976888 (S)-1-(2-Methylpyridin-4-yl)butan-1-amine

(S)-1-(2-Methylpyridin-4-yl)butan-1-amine

Cat. No.: B12976888
M. Wt: 164.25 g/mol
InChI Key: CVUKSZKNQOXXBU-JTQLQIEISA-N
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Description

(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is a chiral amine compound that features a pyridine ring substituted with a methyl group at the 2-position and a butylamine chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with a suitable butylamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and chiral resolution techniques may also be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylpyridin-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or sulfonylated pyridine derivatives.

Scientific Research Applications

(S)-1-(2-Methylpyridin-4-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring and amine group are key functional moieties that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methylpyridin-4-yl)butan-1-amine: The enantiomer of the compound, which may have different biological activity.

    2-Methylpyridine: A simpler analog without the butylamine chain.

    1-(2-Methylpyridin-4-yl)ethan-1-amine: A shorter chain analog with potentially different properties.

Uniqueness

(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is unique due to its specific chiral configuration and the presence of both a pyridine ring and a butylamine chain

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1S)-1-(2-methylpyridin-4-yl)butan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-4-10(11)9-5-6-12-8(2)7-9/h5-7,10H,3-4,11H2,1-2H3/t10-/m0/s1

InChI Key

CVUKSZKNQOXXBU-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=NC=C1)C)N

Canonical SMILES

CCCC(C1=CC(=NC=C1)C)N

Origin of Product

United States

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